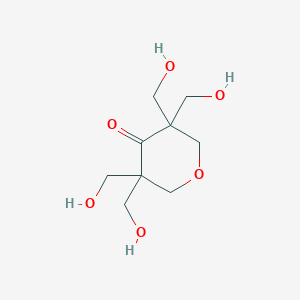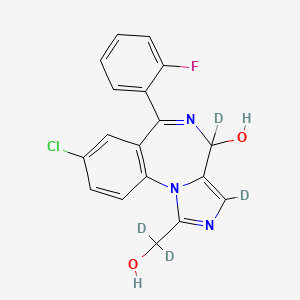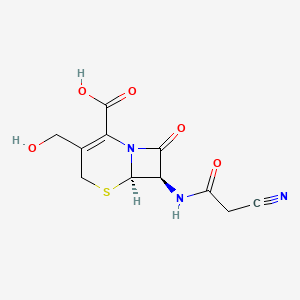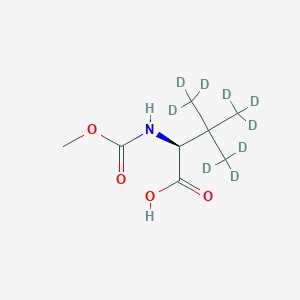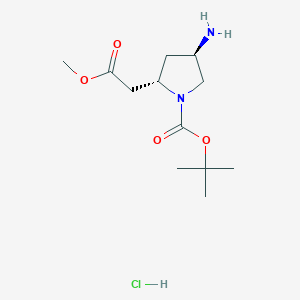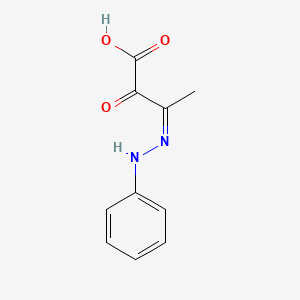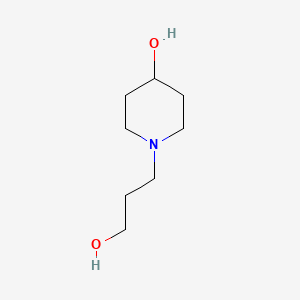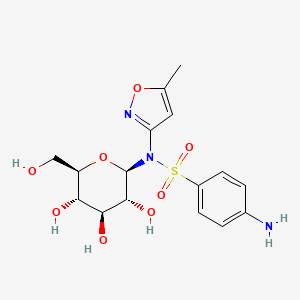
Sulfamethoxazole N1-beta-D-Glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfamethoxazole N1-beta-D-Glucoside: is a derivative of sulfamethoxazole, a well-known sulfonamide antibiotic. This compound is characterized by the addition of a beta-D-glucoside moiety to the sulfamethoxazole structure. It is primarily used as a reference standard in pharmaceutical testing and research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sulfamethoxazole N1-beta-D-Glucoside typically involves the glycosylation of sulfamethoxazole with a suitable glucosyl donor under controlled conditions. The reaction is often catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond. The process may involve steps such as protection and deprotection of functional groups to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions: Sulfamethoxazole N1-beta-D-Glucoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the glucoside moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, Sulfamethoxazole N1-beta-D-Glucoside is used as a reference standard for analytical method development and validation. It helps in the identification and quantification of impurities in pharmaceutical formulations .
Biology: In biological research, this compound is used to study the metabolism and biotransformation of sulfamethoxazole derivatives. It serves as a model compound to understand the glucuronidation process in living organisms .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its antimicrobial properties and its role in drug metabolism and pharmacokinetics .
Industry: In the pharmaceutical industry, this compound is used in quality control and assurance processes. It ensures the consistency and safety of sulfamethoxazole-containing products .
Mécanisme D'action
Sulfamethoxazole N1-beta-D-Glucoside exerts its effects by inhibiting bacterial dihydrofolic acid synthesis. This inhibition occurs due to its structural similarity to para-aminobenzoic acid (PABA), a substrate required for folic acid synthesis in bacteria. By competing with PABA, the compound disrupts the production of folic acid, which is essential for bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Sulfamethoxazole: The parent compound, widely used as an antibiotic.
Sulfamethoxazole N4-Glucoside: Another glucoside derivative with similar properties.
Sulfamethoxazole N1-Glucuronide: A glucuronide conjugate formed during metabolism.
Uniqueness: Sulfamethoxazole N1-beta-D-Glucoside is unique due to its specific glucoside moiety, which influences its solubility, stability, and biological activity. This modification can affect its pharmacokinetics and pharmacodynamics, making it distinct from other sulfamethoxazole derivatives .
Propriétés
Formule moléculaire |
C16H21N3O8S |
|---|---|
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
4-amino-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H21N3O8S/c1-8-6-12(18-27-8)19(28(24,25)10-4-2-9(17)3-5-10)16-15(23)14(22)13(21)11(7-20)26-16/h2-6,11,13-16,20-23H,7,17H2,1H3/t11-,13-,14+,15-,16-/m1/s1 |
Clé InChI |
ACSPXSJPXJZKGJ-YMILTQATSA-N |
SMILES isomérique |
CC1=CC(=NO1)N([C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N |
SMILES canonique |
CC1=CC(=NO1)N(C2C(C(C(C(O2)CO)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(6aS,8S)-2-(2,4-Difluorophenyl)-5,6,6a,7,8,9,10,12-octahydro-6,12-dioxopyrido[2,1-c][1,4]benzodiazepin-8-yl]-N'-(1-methylethyl)-urea](/img/structure/B13450164.png)
